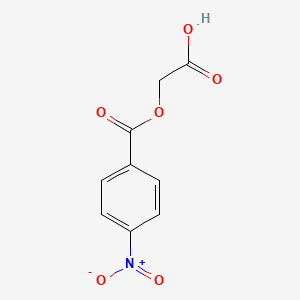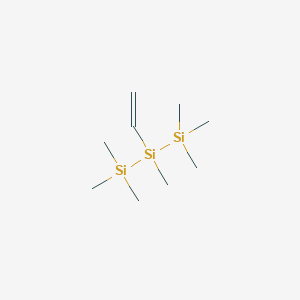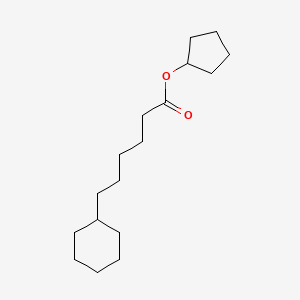
Cyclopentyl 6-cyclohexylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl 6-cyclohexylhexanoate is a chemical compound known for its unique structural properties It consists of a cyclopentyl group attached to a 6-cyclohexylhexanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl 6-cyclohexylhexanoate typically involves esterification reactions. One common method is the reaction between cyclopentanol and 6-cyclohexylhexanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 6-cyclohexylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or acidic catalysts.
Major Products Formed
Oxidation: Cyclopentyl 6-cyclohexylhexanoic acid.
Reduction: Cyclopentyl 6-cyclohexylhexanol.
Substitution: this compound derivatives with substituted nucleophiles.
Scientific Research Applications
Cyclopentyl 6-cyclohexylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclopentyl 6-cyclohexylhexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing cyclopentanol and 6-cyclohexylhexanoic acid, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl acetate: Similar ester structure but with an acetate group instead of 6-cyclohexylhexanoate.
Cyclohexyl acetate: Contains a cyclohexyl group attached to an acetate moiety.
Cyclopentyl hexanoate: Similar structure but with a hexanoate group instead of 6-cyclohexylhexanoate.
Uniqueness
Cyclopentyl 6-cyclohexylhexanoate is unique due to the presence of both cyclopentyl and 6-cyclohexylhexanoate groups, which confer distinct chemical and physical properties
Properties
CAS No. |
6282-63-9 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
cyclopentyl 6-cyclohexylhexanoate |
InChI |
InChI=1S/C17H30O2/c18-17(19-16-12-7-8-13-16)14-6-2-5-11-15-9-3-1-4-10-15/h15-16H,1-14H2 |
InChI Key |
HRXBHAHJJLJZRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCCC(=O)OC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene](/img/structure/B14727247.png)
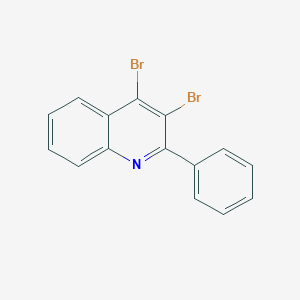
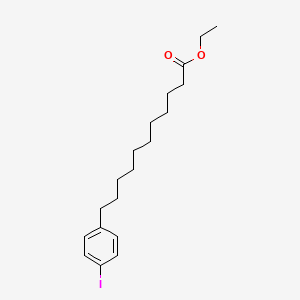
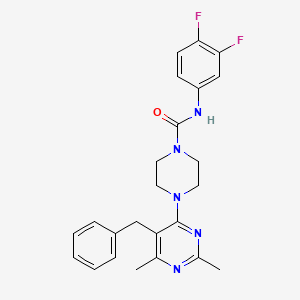
![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)
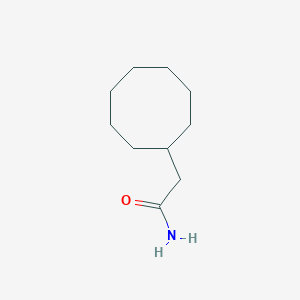

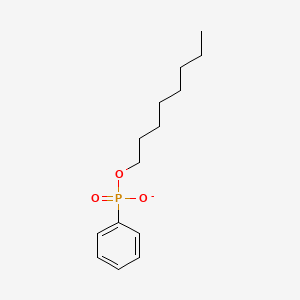
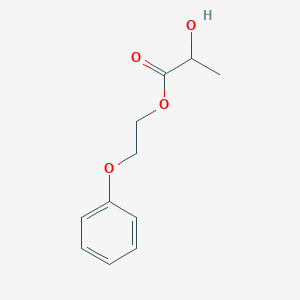
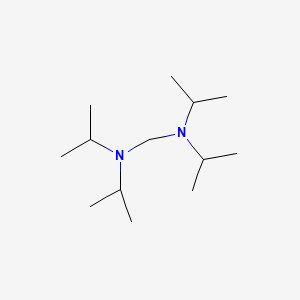
![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)
